![molecular formula C13H11NO3 B15067042 Ethyl 6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B15067042.png)
Ethyl 6H-furo[2,3-E]indole-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6H-furo[2,3-E]indole-7-carboxylate is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound features a fused furan and indole ring system, making it an interesting subject for synthetic and medicinal chemistry research.
Métodos De Preparación
The synthesis of Ethyl 6H-furo[2,3-E]indole-7-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Ethyl 6H-furo[2,3-E]indole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically use reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Aplicaciones Científicas De Investigación
Ethyl 6H-furo[2,3-E]indole-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme interactions and cellular processes.
Mecanismo De Acción
The mechanism of action of Ethyl 6H-furo[2,3-E]indole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system can form hydrogen bonds and π-π interactions with these targets, influencing their activity. This can lead to the inhibition or activation of various biological pathways, depending on the specific target and context .
Comparación Con Compuestos Similares
Ethyl 6H-furo[2,3-E]indole-7-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its fused furan-indole structure, which imparts distinct chemical and biological properties compared to other indole derivatives.
Propiedades
Fórmula molecular |
C13H11NO3 |
|---|---|
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
ethyl 6H-furo[2,3-e]indole-7-carboxylate |
InChI |
InChI=1S/C13H11NO3/c1-2-16-13(15)11-7-9-10(14-11)4-3-8-5-6-17-12(8)9/h3-7,14H,2H2,1H3 |
Clave InChI |
PZJIEYMSXMTNGI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(N1)C=CC3=C2OC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


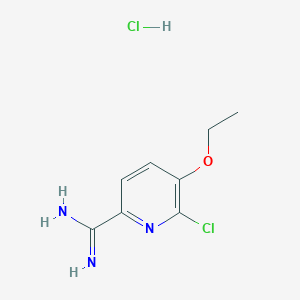
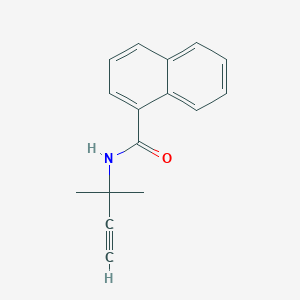


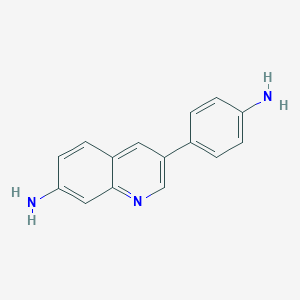
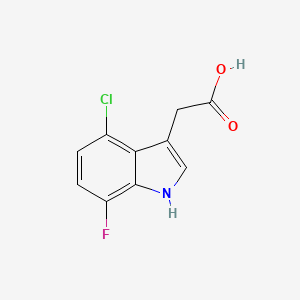

![1'-Ethyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B15067024.png)
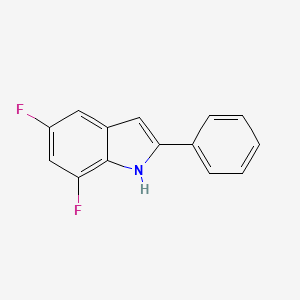


![Dibenzo[c,f][2,7]naphthyridine](/img/structure/B15067063.png)


